Cas no 849060-70-4 (4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl-)
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl-
- 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
- 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBALDEHYDE
- 4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl
-
- Inchi: 1S/C11H7Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-5H,1H3
- InChI Key: ANMKENNHBMIBJC-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C=O)C(C2=C(Cl)C=CC=C2Cl)=N1
Computed Properties
- Exact Mass: 254.98500
- Monoisotopic Mass: 254.985
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.402
- Boiling Point: 378.2°C at 760 mmHg
- Flash Point: 182.5°C
- Refractive Index: 1.601
- PSA: 43.10000
- LogP: 3.76930
- pka: -5.82±0.50(Predicted)
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR322551-250mg |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde |
849060-70-4 | 250mg |
£137.00 | 2023-09-02 | ||
| Chemenu | CM526247-1g |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde |
849060-70-4 | 97% | 1g |
$333 | 2023-01-07 | |
| eNovation Chemicals LLC | Y1265192-100mg |
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- |
849060-70-4 | 97% | 100mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1265192-250mg |
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- |
849060-70-4 | 97% | 250mg |
$295 | 2024-06-07 | |
| 1PlusChem | 1P004W2W-1g |
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- |
849060-70-4 | 97% | 1g |
$508.00 | 2024-04-21 | |
| A2B Chem LLC | AC27400-500mg |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde |
849060-70-4 | 97% | 500mg |
$404.00 | 2024-04-19 | |
| A2B Chem LLC | AC27400-1g |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde |
849060-70-4 | 97% | 1g |
$562.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594392-1g |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde |
849060-70-4 | 98% | 1g |
¥3003.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1265192-500mg |
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- |
849060-70-4 | 97% | 500mg |
$415 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1265192-1g |
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- |
849060-70-4 | 97% | 1g |
$570 | 2024-06-07 |
4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl- Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl-
4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- (CAS No. 849060-70-4): A Comprehensive Overview
4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- (CAS No. 849060-70-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isoxazole ring and substituted aromatic moieties, holds potential for various applications, particularly in the development of novel therapeutic agents.
The isoxazole ring is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This ring system is known for its stability and reactivity, making it a valuable scaffold in the design of bioactive molecules. The presence of the 3-(2,6-dichlorophenyl) and 5-methyl substituents further enhances the compound's chemical and biological properties, providing a robust platform for functionalization and optimization.
Recent studies have highlighted the potential of 4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its efficacy as a potent inhibitor of specific enzymes involved in inflammatory pathways. This finding suggests that the compound could be a promising lead for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- has shown promise in cancer research. A study conducted by a team at the National Institutes of Health (NIH) revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis. These findings underscore the potential of 4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- as a candidate for further preclinical and clinical evaluation in oncology.
The synthesis of 4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of an appropriate aldehyde with a nitrile derivative followed by cyclization to form the isoxazole ring. The subsequent introduction of the 3-(2,6-dichlorophenyl) and 5-methyl substituents can be achieved through various substitution reactions.
The physicochemical properties of 4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- are also noteworthy. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and drug formulation studies. The compound's stability under various conditions is another important factor that contributes to its utility in research settings.
In conclusion, 4-Isoxazolecarboxaldehyde, 3-(2,6-dichlorophenyl)-5-methyl- (CAS No. 849060-70-4) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
849060-70-4 (4-Isoxazolecarboxaldehyde,3-(2,6-dichlorophenyl)-5-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)